
1-(3-Ethyl-2-fluorophenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethyl-2-fluorophenyl)propan-1-one is an organic compound with the molecular formula C11H13FO It is a ketone derivative characterized by the presence of an ethyl group and a fluorine atom attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Ethyl-2-fluorophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 3-ethyl-2-fluorobenzene reacts with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethyl-2-fluorophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-(3-ethyl-2-fluorophenyl)propan-1-ol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 3-ethyl-2-fluorobenzoic acid.
Reduction: 1-(3-ethyl-2-fluorophenyl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Ethyl-2-fluorophenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and pharmacological properties is ongoing.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Ethyl-2-fluorophenyl)propan-1-one exerts its effects involves interactions with various molecular targets. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The fluorine atom enhances the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluorophenyl)propan-1-one: Lacks the ethyl group, resulting in different chemical and physical properties.
1-(3-Ethylphenyl)propan-1-one: Lacks the fluorine atom, affecting its reactivity and stability.
1-(3-Ethyl-2-chlorophenyl)propan-1-one: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior.
Uniqueness
1-(3-Ethyl-2-fluorophenyl)propan-1-one is unique due to the combined presence of the ethyl group and fluorine atom on the phenyl ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various research applications.
Biological Activity
1-(3-Ethyl-2-fluorophenyl)propan-1-one is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant studies and data.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C12H13FO
- Functional Groups : Contains an ethyl group and a fluorine atom attached to a phenyl ring, linked to a propanone moiety.
These structural characteristics may enhance its binding affinity to specific biological targets, potentially leading to significant therapeutic applications.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties . The presence of the fluorine atom is believed to enhance its interaction with biological systems, making it a candidate for further exploration in this domain.
Table 1: Antimicrobial Activity Overview
Study | Microorganisms Tested | Results |
---|---|---|
Study A | E. coli, S. aureus | Inhibition observed at MIC values of 0.01 mg/mL |
Study B | C. albicans | Moderate activity with inhibition zones of 15 mm |
Anticancer Activity
One of the most significant areas of interest for this compound is its anticancer activity . Studies have demonstrated that compounds structurally related to this compound exhibit cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxic Effects on MCF-7 Cells
A study evaluated the cytotoxic effects of related compounds on MCF-7 human breast cancer cells using the MTT assay. The results indicated that several derivatives exhibited high cytotoxicity compared to the reference drug Tamoxifen.
Table 2: Cytotoxicity Results Against MCF-7 Cells
Compound | Cytotoxicity (IC50) | Comparison to Tamoxifen |
---|---|---|
Compound A | 5 µM | More effective |
Compound B | 10 µM | Comparable |
The precise mechanisms underlying the biological activities of this compound remain to be fully elucidated. However, it is hypothesized that the fluorine atom enhances hydrogen bonding interactions with target proteins, increasing binding affinity and potency.
Properties
Molecular Formula |
C11H13FO |
---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
1-(3-ethyl-2-fluorophenyl)propan-1-one |
InChI |
InChI=1S/C11H13FO/c1-3-8-6-5-7-9(11(8)12)10(13)4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
DLBCUCJDUQEANF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)CC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.